(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one
Description
(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one is a chemical compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a benzoyl group, a tert-butyl group, and a dihydropyrimidine ring
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
(2S)-3-benzoyl-2-tert-butyl-1,2-dihydropyrimidin-6-one |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)14-16-12(18)9-10-17(14)13(19)11-7-5-4-6-8-11/h4-10,14H,1-3H3,(H,16,18)/t14-/m0/s1 |
InChI Key |
XERQIWZDSBXYBP-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(C)[C@H]1NC(=O)C=CN1C(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)C1NC(=O)C=CN1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one typically involves the reaction of benzoyl chloride with tert-butylamine and a suitable dihydropyrimidine precursor. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one may involve the use of flow microreactor systems. These systems allow for the continuous and efficient synthesis of the compound, reducing the reaction time and improving the overall yield. The use of flow microreactors also enhances the safety and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of dihydropyrimidine derivatives, including (2S)-1-benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one, in targeting cancer stem cells. These compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis through various mechanisms, including the modulation of signaling pathways involved in cell survival and growth .
Antimicrobial Properties
Research indicates that derivatives of dihydropyrimidines exhibit antimicrobial activity against a range of pathogens. The structural features of (2S)-1-benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one contribute to its efficacy against bacterial and fungal strains, making it a candidate for further exploration as an antimicrobial agent .
Synthesis of Dihydropyrimidines
The compound can be synthesized through various methods, including one-pot reactions involving urea, aldehydes, and β-keto esters. This method not only simplifies the synthesis process but also enhances yield and purity. The use of heteropolyacids as catalysts has been particularly effective in facilitating these reactions under mild conditions .
Catalytic Applications
(2S)-1-benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one has been explored as a catalyst in organic reactions due to its ability to stabilize transition states and enhance reaction rates. Its application in the Biginelli reaction has been noted for producing high yields of 3,4-dihydropyrimidinones, showcasing its utility in synthetic organic chemistry .
Case Studies
Mechanism of Action
The mechanism of action of (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one include other dihydropyrimidines with different substituents, such as:
- (2S)-1-Benzoyl-2-methyl-1,2-dihydropyrimidine-4(3H)-one
- (2S)-1-Benzoyl-2-ethyl-1,2-dihydropyrimidine-4(3H)-one
Uniqueness
The presence of the tert-butyl group, in particular, may enhance the compound’s stability and reactivity compared to its analogs .
Biological Activity
(2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one can be represented as follows:
- Molecular Formula : C14H17N2O2
- CAS Number : 885693-20-9
Research indicates that this compound exhibits various biological activities through different mechanisms:
-
Antimicrobial Activity :
- The compound has shown effectiveness against various bacterial strains and fungi. Its mechanism may involve disrupting microbial cell wall synthesis or interfering with metabolic pathways essential for microbial growth.
-
Anticancer Properties :
- Studies have indicated that (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has been particularly noted for its activity against breast and colon cancer cell lines.
-
Anti-inflammatory Effects :
- The compound appears to reduce inflammation markers in vitro and in vivo, potentially through the inhibition of pro-inflammatory cytokines and pathways such as NF-kB signaling.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in cytokine levels |
Case Studies
Several studies have explored the biological activity of (2S)-1-Benzoyl-2-tert-butyl-1,2-dihydropyrimidine-4(3H)-one:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
- Anti-inflammatory Mechanism :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
